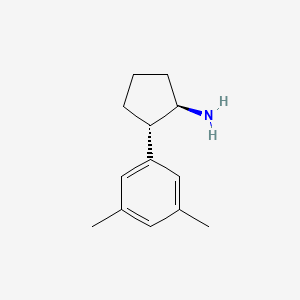![molecular formula C26H28ClFN6O3 B2904485 7-[(2-Chloro-6-fluorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione CAS No. 851938-63-1](/img/new.no-structure.jpg)
7-[(2-Chloro-6-fluorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(2-Chloro-6-fluorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals. The presence of multiple functional groups, such as chloro, fluoro, methoxy, and piperazine, suggests that this compound could exhibit diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-Chloro-6-fluorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like urea and various aldehydes or ketones.
Introduction of the Chlorofluorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorofluorobenzyl halide reacts with a purine derivative.
Attachment of the Piperazine Ring: The piperazine moiety can be introduced via a nucleophilic substitution reaction, where a piperazine derivative reacts with a suitable leaving group on the purine core.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperazine moieties, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the chloro and fluoro groups using reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of nitro or sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound could be investigated for its potential as a pharmaceutical agent. The purine core is a common feature in many drugs, suggesting that this compound might exhibit interesting biological activity.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. The presence of the piperazine ring, in particular, is notable as piperazine derivatives are often found in drugs with central nervous system activity.
Industry
In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 7-[(2-Chloro-6-fluorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione would depend on its specific biological target. Generally, compounds with a purine core can interact with enzymes or receptors involved in nucleotide metabolism or signaling pathways. The piperazine ring might interact with neurotransmitter receptors, suggesting potential effects on the central nervous system.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: Another purine derivative with stimulant effects.
Theophylline: A purine derivative used in the treatment of respiratory diseases.
Fluoxetine: A piperazine derivative used as an antidepressant.
Uniqueness
What sets 7-[(2-Chloro-6-fluorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione apart is the combination of its functional groups, which could confer unique chemical reactivity and biological activity. The presence of both chloro and fluoro substituents on the aromatic ring, along with the methoxy and piperazine groups, suggests that this compound might have a unique profile of interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Número CAS |
851938-63-1 |
|---|---|
Fórmula molecular |
C26H28ClFN6O3 |
Peso molecular |
527 |
Nombre IUPAC |
7-[(2-chloro-6-fluorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C26H28ClFN6O3/c1-30-24-23(25(35)31(2)26(30)36)34(15-19-20(27)5-4-6-21(19)28)22(29-24)16-32-11-13-33(14-12-32)17-7-9-18(37-3)10-8-17/h4-10H,11-16H2,1-3H3 |
Clave InChI |
KBPWEIDLNALSNS-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)OC)CC5=C(C=CC=C5Cl)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2904402.png)
![2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2904403.png)
![N-[3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2904407.png)


![1-[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2904410.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone oxalate](/img/structure/B2904412.png)
![N-[furan-2-yl(phenyl)methylidene]hydroxylamine](/img/structure/B2904413.png)
![Ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B2904414.png)
![N-cyano-3-ethyl-N-{[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B2904417.png)

![4-(benzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine](/img/structure/B2904421.png)

